molecular formula C19H35N3O4 B12934969 N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine CAS No. 738592-21-7

N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine

Cat. No.: B12934969
CAS No.: 738592-21-7
M. Wt: 369.5 g/mol
InChI Key: OBRKSGPRGUKAFS-ZVAWYAOSSA-N
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Description

N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine is an amino acid-derived compound featuring a decyloxy (C10) chain attached to a 2-hydroxypropyl group, which is further conjugated to the L-histidine backbone. The hydroxypropyl group likely enhances solubility and stability, while the decyloxy chain contributes to lipophilicity, enabling interactions with lipid membranes or proteins .

Properties

CAS No.

738592-21-7

Molecular Formula

C19H35N3O4

Molecular Weight

369.5 g/mol

IUPAC Name

(2S)-2-[(3-decoxy-2-hydroxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C19H35N3O4/c1-2-3-4-5-6-7-8-9-10-26-14-17(23)13-21-18(19(24)25)11-16-12-20-15-22-16/h12,15,17-18,21,23H,2-11,13-14H2,1H3,(H,20,22)(H,24,25)/t17?,18-/m0/s1

InChI Key

OBRKSGPRGUKAFS-ZVAWYAOSSA-N

Isomeric SMILES

CCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O

Canonical SMILES

CCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through reactions such as esterification, amidation, and cyclization. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are tailored to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

(2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may serve as a probe for studying biological processes, such as enzyme activity, receptor binding, and cellular signaling pathways.

    Industry: It could be used in the development of new materials, such as polymers, surfactants, and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to changes in cellular function and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Alkyl Chain Variations

a. N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethyldecanamide ()

  • Structure : Features a longer hexadecyl (C16) chain instead of decyl (C10) and a decanamide group instead of histidine.
  • Properties : Higher molecular weight (513.84 g/mol) and lipophilicity compared to the target compound, which may enhance skin barrier penetration but reduce aqueous solubility .
  • Applications : Used as a surfactant or emulsifier in cosmetics due to its amphiphilic nature.

b. N-[3-Alkyl (12,14) Oxy-2-Hydroxypropyl]-L-Arginine Hydrochloride ()

  • Structure : Contains C12/C14 alkyl chains and L-arginine instead of histidine.
  • Properties : The guanidinium group in arginine provides a positive charge at physiological pH, enhancing interaction with negatively charged biomolecules (e.g., skin proteins). This contrasts with histidine’s imidazole ring, which offers pH-dependent buffering capacity .
  • Applications : Likely used in hair or skincare products for cationic conditioning.
Table 1: Structural and Functional Comparison
Compound Alkyl Chain Amino Acid/Group Molecular Weight (g/mol) Key Properties Applications
N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine C10 L-Histidine ~439.6 (calculated) pH-sensitive, amphiphilic Cosmetics/Pharma
N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethyldecanamide C16 Decanamide 513.84 High lipophilicity Cosmetic emulsifier
N-[3-Alkyl (12,14) Oxy-2-Hydroxypropyl]-L-Arginine HCl C12/C14 L-Arginine 460.13 Cationic, protein-binding Hair conditioning

Regulatory and Functional Considerations

Compounds like those in and are regulated as cosmetic ingredients, requiring stringent purity and safety testing. The target compound’s decyloxy chain length (C10) may offer a balance between mildness (shorter chains are less irritating) and efficacy (adequate lipophilicity for emulsification) compared to C12–C16 analogs .

Research Findings and Implications

  • Alkyl Chain Impact : Shorter chains (C10) improve solubility and reduce skin irritation, while longer chains (C12–C16) enhance lipid membrane interaction but may compromise safety .
  • Amino Acid Role: Histidine’s imidazole group provides pH buffering, beneficial in formulations targeting sensitive skin, whereas arginine’s cationic nature suits conditioning applications .
  • Synthetic Challenges : Low yields in complex coupling reactions (e.g., 25.8% in ) necessitate optimization for scalable production .

Biological Activity

N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine is a compound derived from the amino acid L-histidine, which plays significant roles in various biological processes. This article explores its biological activity, focusing on its metabolism, physiological roles, and potential therapeutic applications.

Overview of L-Histidine

L-histidine is an essential amino acid known for its involvement in numerous physiological functions, including:

  • Proton Buffering : It helps maintain pH balance in biological systems.
  • Metal Ion Chelation : Histidine can bind metal ions, which is crucial for various enzymatic processes.
  • Antioxidant Activity : It scavenges reactive oxygen species (ROS) and nitrogen species (RNS), contributing to cellular protection against oxidative stress .

The compound features a decyloxy group and a hydroxypropyl moiety attached to the L-histidine backbone. These modifications may enhance its solubility and bioavailability compared to standard L-histidine. The unique structure suggests potential interactions with various biological targets.

  • Antioxidant Mechanism : The imidazole ring present in L-histidine and its derivatives plays a critical role in antioxidant activity. This compound may exhibit enhanced scavenging of ROS due to the additional hydroxypropyl group, which could stabilize free radicals more effectively than L-histidine alone .
  • Metal Ion Chelation : The chelation properties of histidine are vital for reducing metal toxicity in vivo. This compound may enhance these properties due to its unique structural features, potentially aiding in detoxification processes .
  • Histamine Regulation : As a precursor to histamine, this compound may influence histamine synthesis and release, impacting various physiological responses such as immune reactions and gastric acid secretion .

In Vitro Studies

A study examining the antioxidant properties of histidine derivatives found that modifications to the histidine structure significantly increased their efficacy as ROS scavengers. This compound showed promising results in reducing oxidative stress markers in cell cultures exposed to hydrogen peroxide .

In Vivo Studies

Animal studies have demonstrated that supplementation with histidine and its derivatives can improve recovery from ischemic injuries by enhancing antioxidant defenses and promoting better organ function post-surgery. The specific effects of this compound have yet to be fully characterized but are anticipated to follow similar beneficial patterns due to its structural enhancements .

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Cardiovascular Health : Its antioxidant properties may protect against ischemia-reperfusion injury during cardiac surgeries.
  • Neurological Disorders : By modulating oxidative stress, it could potentially benefit conditions like Alzheimer's disease.
  • Metabolic Disorders : Its role in metal ion chelation suggests potential use in treating heavy metal toxicity .

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